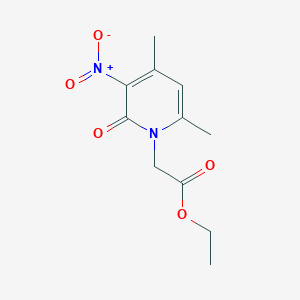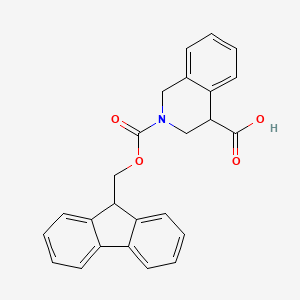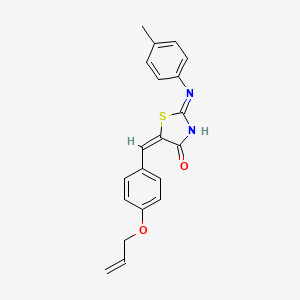![molecular formula C25H21N3O4S B2456580 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide CAS No. 688055-77-8](/img/no-structure.png)
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide, is a chemical compound with the molecular formula C23H18N4O4S and an average mass of 446.478 Da . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolin ring system with an attached phenethylbenzamide group . The presence of the thioxo group (a sulfur atom double-bonded to an oxygen atom) and the dioxolo group (a seven-membered ring containing two oxygen atoms) are notable features of this structure .科学的研究の応用
HIV Integrase Strand Transfer Inhibition
The compound has been investigated as a potential inhibitor of HIV integrase strand transfer. Human immunodeficiency virus-1 (HIV-1) relies on integrase (IN) for incorporating viral DNA into human chromosomal DNA during its replication cycle. The compound’s inhibitory activity against HIV-1 IN has been evaluated in vitro, and several derivatives have shown promising results .
Antineoplastic Properties
Research has explored the antineoplastic (anti-cancer) potential of 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide. Its unique structure and properties may contribute to its effectiveness in inhibiting cancer cell growth .
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibitors play a role in treating depression and other neuropsychiatric disorders. This compound’s structure suggests it could potentially act as an MAO inhibitor, affecting neurotransmitter levels and mood regulation .
Antibacterial Activity
Given its complex structure, the compound might exhibit antibacterial properties. Researchers could explore its effects against specific bacterial strains and mechanisms of action .
Anti-inflammatory Potential
Certain heterocyclic compounds, like the one , have demonstrated anti-inflammatory effects. Investigating its impact on inflammatory pathways could provide valuable insights .
Interaction with Nucleophiles and Amines
The compound’s reactivity with nucleophiles and amines could be relevant in synthetic chemistry. Understanding its reactions and potential applications in organic synthesis is an area of interest .
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions, particularly given that it is not intended for human or veterinary use.
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(bromomethyl)-N-phenethylbenzamide with 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carbaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "4-(bromomethyl)-N-phenethylbenzamide", "8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carbaldehyde", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 4-(bromomethyl)-N-phenethylbenzamide in chloroform and add 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carbaldehyde. Stir the mixture at room temperature for 24 hours.", "Step 2: Add acetic acid to the reaction mixture and stir for 1 hour.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2 hours.", "Step 4: Quench the reaction by adding methanol and stir for 1 hour.", "Step 5: Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of chloroform and methanol as the eluent." ] } | |
CAS番号 |
688055-77-8 |
製品名 |
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide |
分子式 |
C25H21N3O4S |
分子量 |
459.52 |
IUPAC名 |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
InChIキー |
NPDOXYHFOLUODI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)
![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)




![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)
